molecular formula C13H22ClN5 B12234054 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12234054
M. Wt: 283.80 g/mol
InChI Key: IVZCTOWXWRDAJX-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with dimethyl groups and the other with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The dimethyl and isopropyl groups are introduced through substitution reactions using appropriate alkylating agents.

    Coupling Reaction: The two pyrazole rings are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-10(2)18-6-5-12(16-18)8-14-9-13-7-11(3)15-17(13)4;/h5-7,10,14H,8-9H2,1-4H3;1H

InChI Key

IVZCTOWXWRDAJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C(C)C)C.Cl

Origin of Product

United States

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